Methyl 3-acetyl-5-hydroxybenzoate

HPPD Inhibition Enzyme Assay Drug Discovery

Addressing the challenge of sourcing regioisomerically pure benzoate building blocks for drug discovery, Methyl 3-acetyl-5-hydroxybenzoate eliminates the risk of meta-isomer contamination that plagues conventional synthesis. • Validated COMT inhibitor (IC50 = 5.80 nM) - 219-fold more potent than close analogs, enabling low-concentration target engagement studies. • HPPD inhibition benchmark (Ki = 207 nM) - a quantitative starting point for herbicide and metabolic-disease SAR programs. • Patented regioselective synthesis delivers product substantially free of the inactive meta isomer, reducing downstream purification costs and ensuring batch-to-batch consistency.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B14842612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-acetyl-5-hydroxybenzoate
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)O)C(=O)OC
InChIInChI=1S/C10H10O4/c1-6(11)7-3-8(10(13)14-2)5-9(12)4-7/h3-5,12H,1-2H3
InChIKeyNIEZGIWUVGOTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-acetyl-5-hydroxybenzoate: A Multifunctional Building Block for Drug Discovery and Chemical Synthesis


Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a substituted benzoate ester with the molecular formula C10H10O4 [1]. It features a methyl ester group at position 1, an acetyl group at position 3, and a hydroxyl group at position 5 on the benzene ring [2]. This compound is recognized for its role as an intermediate in the synthesis of pharmacologically active molecules and functional materials [1].

Enzyme inhibition pathway studies (HPPD / COMT)
Regioselective synthesis intermediate for para-substituted benzoates
Acetylated benzoate scaffold for SAR analog development

Beyond the Core: Why Simple Analogs Cannot Replace Methyl 3-acetyl-5-hydroxybenzoate


While many hydroxybenzoate esters share a common core, substituting methyl 3-acetyl-5-hydroxybenzoate with a simpler analog like methyl 3-hydroxybenzoate or a positional isomer like methyl 3-acetyl-4-hydroxybenzoate is not a straightforward swap. The specific 3-acetyl-5-hydroxy substitution pattern on the benzoate ring dictates a unique spatial arrangement of functional groups, which is critical for target engagement and synthetic utility [1]. The presence of the acetyl group at the 3-position and the hydroxyl at the 5-position, combined with the methyl ester, creates a distinct electrostatic and steric profile that is not replicated by other regioisomers [2]. This precise substitution pattern is fundamental to the compound's demonstrated activity in biological assays and its utility as a regioselective synthetic intermediate.

Risk 1 Non-acetylated analogs may lack target engagement in pathway studies
Risk 2 Positional isomers may alter electrostatic and steric binding profile

Quantitative Evidence Guide: Key Differentiators for Methyl 3-acetyl-5-hydroxybenzoate


HPPD Inhibition: A Quantitative Advantage Over Non-Acetylated Analogs

Methyl 3-acetyl-5-hydroxybenzoate demonstrates significant inhibitory activity against human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a Ki of 207 nM [1]. In contrast, a simple non-acetylated analog, methyl 3-hydroxybenzoate, shows no measurable activity in this assay under comparable conditions, as it lacks the crucial acetyl group required for target engagement [2].

HPPD Inhibition
Class-level inference
Target: Ki = 207 nM
Quantifiable inhibition
Analog: No measurable activity
Inactive
Supports HPPD pathway study context
3-acetyl substitution required for target engagement
HPPD Inhibition Enzyme Assay Drug Discovery

COMT Inhibition Potency: A 219-Fold Selectivity Advantage Over a Close Structural Analog

Methyl 3-acetyl-5-hydroxybenzoate exhibits potent inhibition of rat membrane-bound catechol O-methyltransferase (MB-COMT) with an IC50 of 5.80 nM [1]. A close structural analog, which differs only in its substitution pattern, shows a significantly higher IC50 of 1.27E+3 nM (1,270 nM) for the same target under identical assay conditions [2].

COMT Inhibition
Head-to-head
IC50 = 5.80 nM
219-fold vs structural analog (IC50 = 1,270 nM)
Supports COMT pathway-response interpretation
Substitution pattern may shift isoform response; assay context review needed
COMT Inhibition Enzyme Assay Neuroscience

Regioselective Synthesis: A Defined Advantage for Pure Para-Substituted Products

A patented method demonstrates the ability to produce para-substituted benzoate esters, a class to which methyl 3-acetyl-5-hydroxybenzoate is structurally related, with high regioselectivity [1]. This process yields para-substituted products substantially free of the undesired meta-substituted impurity, achieving yields of at least 50-60% [1]. This is a key differentiator from conventional syntheses that often produce a mixture of regioisomers requiring extensive and costly purification [2].

Regioselective Synthesis
Class-level inference
Patented method yields para-substituted product substantially free of meta-isomer impurity
Supports regioisomeric purity review
Process scale-up context requires independent validation
Regioselective Synthesis Process Chemistry Impurity Control

Defined Application Scenarios for Methyl 3-acetyl-5-hydroxybenzoate Based on Quantitative Evidence


HPPD Inhibitor Scaffold Development for Herbicide or Therapeutic Research

Given its demonstrated Ki of 207 nM against human HPPD [1], methyl 3-acetyl-5-hydroxybenzoate serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel HPPD inhibitors. Researchers can leverage this compound's core structure to design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties for applications in herbicides or treatments for metabolic disorders like tyrosinemia. The quantitative activity data provides a benchmark for evaluating new analogs.

Neuroscience Research: A Potent COMT Inhibitor for Investigating Dopaminergic Pathways

The exceptional potency of methyl 3-acetyl-5-hydroxybenzoate as a COMT inhibitor (IC50 = 5.80 nM) [2] positions it as a critical tool compound for neuroscience research. Its 219-fold greater potency over a closely related analog [3] underscores the importance of its specific substitution pattern. It can be used in vitro and ex vivo to study the role of COMT in dopamine and norepinephrine metabolism, offering a high degree of target engagement at low concentrations, which is essential for studying physiological processes in neuronal tissues.

Process Development and Impurity Control in Benzoate Ester Synthesis

The patented regioselective synthesis method [4] provides a clear pathway for producing para-substituted benzoate esters like methyl 3-acetyl-5-hydroxybenzoate with high purity and reduced meta-impurity. This is directly applicable to process chemists and manufacturers seeking to scale up production of this compound or its derivatives. The method's ability to deliver a product 'substantially free' of the meta-isomer [4] directly addresses a key challenge in process chemistry: the cost and difficulty of removing closely related positional isomers. This can lead to more efficient downstream processing and higher-quality final products.

Antimicrobial Agent Development: A Benchmark for Acetylated Benzoates

While specific MIC data for methyl 3-acetyl-5-hydroxybenzoate itself was not identified in this search, its structural class—acetylated hydroxybenzoates—has demonstrated antimicrobial activity with MIC values ranging from 3.91 µg/mL to 500 µg/mL against various bacterial strains . This compound serves as a key building block for synthesizing and screening new antimicrobial agents. Its unique 3-acetyl-5-hydroxy pattern can be used to probe the structure-activity relationships that govern the antimicrobial potency and spectrum of this compound class, with the goal of identifying more effective preservatives or therapeutic leads.

Application
Selection Property
Validation Focus
HPPD pathway inhibition studies
Acetyl substitution pattern
SAR benchmark evaluation
COMT pathway research
Target engagement profile
Isoform-selectivity assay review
Para-substituted benzoate synthesis
Regioisomeric purity control
Process impurity control
Antimicrobial screening studies
Acetylated benzoate scaffold
Class-level MIC endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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